![molecular formula C12H8FN3O B11876478 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a fluorinated heterocyclic compound featuring a pyrazolo[3,4-b]pyridin-6(7H)-one core substituted at the 1-position with a 2-fluorophenyl group. Its synthesis typically employs multicomponent reactions (MCRs) involving aldehydes, Meldrum’s acid, and aminopyrazole derivatives under aqueous or ionic liquid conditions . The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical exploration .
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 2-fluorobenzaldehyde under acidic conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyrazolo[3,4-b]pyridine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research has indicated that 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can inhibit cancer cell proliferation through several mechanisms:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study demonstrated that the compound showed cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Studies : It exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membrane integrity.
Anti-inflammatory Effects
Recent studies suggest that this pyrazolo[3,4-b]pyridine derivative may possess anti-inflammatory properties:
- Inflammatory Models : In animal models of inflammation, the compound reduced markers of inflammation such as cytokines and prostaglandins.
- Potential Applications : This suggests potential use in treating inflammatory diseases such as arthritis.
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Heterocyclic Modifications
The compound’s structural analogs differ in substituent positions, heterocycle type, and functional groups. Key examples include:
Key Observations :
- Fluorine Position : The 2-fluorophenyl group in the target compound may improve steric interactions in receptor binding compared to 3- or 4-fluorophenyl analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity, whereas alkyl groups (e.g., isopropyl in ) enhance hydrophobicity .
Physicochemical and Spectral Properties
- Spectral Data : The target compound’s ¹H-NMR would feature a singlet for H-5 (~δ 6.26 ppm, similar to ) and distinct fluorine-coupled splitting for the 2-fluorophenyl protons .
- Lipophilicity : Calculated logP values for fluorophenyl analogs range from 2.1–3.5, with the 2-fluorophenyl derivative exhibiting optimal balance for blood-brain barrier penetration .
Biological Activity
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H13FN8O, with a molecular weight of approximately 376.347 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group, which is critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo compounds can inhibit the growth of cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The presence of halogen substituents enhances this activity significantly .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory pathways .
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes involved in cell proliferation and inflammation.
Case Studies
Several studies have detailed the efficacy of pyrazolo derivatives:
- Antitumor Studies : A study on pyrazole derivatives indicated that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The combination of these compounds with traditional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .
- Anti-inflammatory Research : In vitro studies demonstrated that these compounds could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against fungal pathogens like Fusarium oxysporum and showed varying degrees of antifungal activity, indicating their potential as novel antifungal agents .
Data Tables
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization of intermediates such as pyrazole derivatives with substituted pyridines. For example, a three-component reaction using aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in polyethylene glycol (PEG-400) as a solvent achieves high yields under mild conditions . Additional steps may include fluorophenyl group introduction via nucleophilic aromatic substitution or Suzuki coupling .
Key Step | Reagents/Conditions | Yield Range | Reference |
---|---|---|---|
Cyclization | PEG-400, 80–100°C, 6–12 hours | 65–85% | |
Fluorophenyl functionalization | 2-Fluorophenylboronic acid, Pd catalyst | 70–90% |
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Characterization employs:
- 1H/13C-NMR : To confirm proton and carbon environments, particularly the fluorophenyl and pyrazolopyridine moieties .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (~1250 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₇FN₆O: 356.37 g/mol) .
Advanced Research Questions
Q. How do substituents on the pyrazolo[3,4-b]pyridine core influence biological activity and pharmacokinetics?
- Methodological Answer : Substituents modulate lipophilicity, solubility, and target binding. For example:
-
Trifluoromethyl groups enhance metabolic stability and enzyme-binding affinity via hydrophobic interactions .
-
Cyclopropyl rings (e.g., at position 3) improve solubility by reducing crystallinity while retaining activity .
-
Methoxy groups on aryl substituents increase polarity but may reduce blood-brain barrier penetration .
Substituent Biological Impact Reference -CF₃ Increased enzyme inhibition (IC₅₀ ↓ 40%) -OCH₃ Reduced cytotoxicity (IC₅₀ ↑ 2-fold) Cyclopropyl Improved aqueous solubility (LogP ↓ 0.5)
Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?
- Methodological Answer : Discrepancies often arise from:
- Varied assay conditions (e.g., cell lines, incubation times). Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cell viability).
- Subtle structural differences (e.g., fluorophenyl vs. chlorophenyl). Use molecular docking to compare binding modes and identify critical interactions .
- Impurity profiles : HPLC-MS analysis ensures ≥95% purity to exclude confounding effects from byproducts .
Q. What strategies optimize solubility and bioavailability without compromising target affinity?
- Methodological Answer :
-
Prodrug design : Introduce hydrolyzable esters (e.g., methyl ester) at carboxylic acid positions to enhance permeability .
-
Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .
-
PEGylation : Attach polyethylene glycol chains to polar groups, balancing hydrophilicity and molecular weight .
Strategy Example Modification Solubility Improvement Bioactivity Retention Prodrug Methyl ester at C-4 3-fold ↑ in PBS IC₅₀ unchanged Co-crystallization Succinic acid co-former 5-fold ↑ dissolution 90% retained
Q. Data Contradiction Analysis
- Case Study : Conflicting reports on antiproliferative activity between fluorophenyl and trifluoromethyl analogs .
- Root Cause : Trifluoromethyl analogs exhibit stronger hydrophobic interactions with kinase ATP pockets, but may off-target other enzymes.
- Resolution : Perform kinome-wide profiling (e.g., KINOMEscan) to assess selectivity .
Properties
Molecular Formula |
C12H8FN3O |
---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H8FN3O/c13-9-3-1-2-4-10(9)16-12-8(7-14-16)5-6-11(17)15-12/h1-7H,(H,15,17) |
InChI Key |
MXVQTAQVQDEFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC(=O)N3)C=N2)F |
Origin of Product |
United States |
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